molecular formula C17H18FNO B8213998 3-(Cyclopentyloxy)-4'-fluoro-[1,1'-biphenyl]-4-amine

3-(Cyclopentyloxy)-4'-fluoro-[1,1'-biphenyl]-4-amine

Cat. No.: B8213998
M. Wt: 271.33 g/mol
InChI Key: PKGLUCLRMZTGHT-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-4’-fluoro-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a cyclopentyloxy group and a fluoro substituent on the biphenyl structure

Preparation Methods

The synthesis of 3-(Cyclopentyloxy)-4’-fluoro-[1,1’-biphenyl]-4-amine typically involves the coupling of a phenol derivative with a cyclopentyl halide. One common method includes the alkylation of 3-hydroxy-4-fluorobiphenyl with cyclopentyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and phase transfer catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

3-(Cyclopentyloxy)-4’-fluoro-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles like amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Cyclopentyloxy)-4’-fluoro-[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-4’-fluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can affect various cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to 3-(Cyclopentyloxy)-4’-fluoro-[1,1’-biphenyl]-4-amine include:

    3-(Cyclopentyloxy)-4-methoxyphenyl derivatives: These compounds have similar structural features but differ in the substituents on the biphenyl ring.

    Fluorobiphenyl derivatives: Compounds with different alkoxy or alkyl groups attached to the biphenyl structure.

The uniqueness of 3-(Cyclopentyloxy)-4’-fluoro-[1,1’-biphenyl]-4-amine lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-cyclopentyloxy-4-(4-fluorophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c18-14-8-5-12(6-9-14)13-7-10-16(19)17(11-13)20-15-3-1-2-4-15/h5-11,15H,1-4,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGLUCLRMZTGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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